molecular formula C18H24ClNO2 B3121964 3,4-dimethoxy-alpha-methyl-N-(phenylmethyl)-benzeneethanamine, monohydrochloride CAS No. 2980-07-6

3,4-dimethoxy-alpha-methyl-N-(phenylmethyl)-benzeneethanamine, monohydrochloride

Cat. No.: B3121964
CAS No.: 2980-07-6
M. Wt: 321.8 g/mol
InChI Key: LPBUFJADIIVMBV-UHFFFAOYSA-N
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Description

3,4-dimethoxy-alpha-methyl-N-(phenylmethyl)-benzeneethanamine, monohydrochloride is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its complex structure, which includes a benzene ring substituted with methoxy groups and an alpha-methyl group, along with a phenylmethyl group attached to the nitrogen atom. The monohydrochloride form indicates that it is a hydrochloride salt, which is often used to enhance the solubility and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-alpha-methyl-N-(phenylmethyl)-benzeneethanamine, monohydrochloride typically involves several steps:

    Formation of the Benzeneethanamine Core: The initial step involves the formation of the benzeneethanamine core through a Friedel-Crafts alkylation reaction. This reaction uses benzene and an appropriate alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of Methoxy Groups: The next step involves the introduction of methoxy groups at the 3 and 4 positions of the benzene ring. This can be achieved through a methylation reaction using methanol and a methylating agent such as dimethyl sulfate or methyl iodide.

    Alpha-Methylation: The alpha-methyl group is introduced through an alkylation reaction using a suitable alkylating agent.

    Formation of the Phenylmethyl Group: The phenylmethyl group is introduced through a reductive amination reaction, where the benzeneethanamine core is reacted with benzaldehyde in the presence of a reducing agent such as sodium cyanoborohydride.

    Formation of the Hydrochloride Salt: Finally, the free base of the compound is converted to its monohydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-alpha-methyl-N-(phenylmethyl)-benzeneethanamine, monohydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like phosphorus tribromide or nucleophiles like ammonia.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated compounds, substituted amines.

Scientific Research Applications

3,4-dimethoxy-alpha-methyl-N-(phenylmethyl)-benzeneethanamine, monohydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-alpha-methyl-N-(phenylmethyl)-benzeneethanamine, monohydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethoxy-alpha-methyl-benzeneethanamine: Lacks the phenylmethyl group.

    3,4-dimethoxy-N-(phenylmethyl)-benzeneethanamine: Lacks the alpha-methyl group.

    3,4-dimethoxy-alpha-methyl-N-(phenylmethyl)-benzeneethanamine: Free base form, not the hydrochloride salt.

Uniqueness

3,4-dimethoxy-alpha-methyl-N-(phenylmethyl)-benzeneethanamine, monohydrochloride is unique due to the presence of both the alpha-methyl and phenylmethyl groups, which contribute to its distinct chemical and biological properties. The monohydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its free base form.

Properties

IUPAC Name

N-benzyl-1-(3,4-dimethoxyphenyl)propan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2.ClH/c1-14(19-13-15-7-5-4-6-8-15)11-16-9-10-17(20-2)18(12-16)21-3;/h4-10,12,14,19H,11,13H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBUFJADIIVMBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)OC)NCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40713920
Record name N-Benzyl-3,4-dimethoxyamphetamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40713920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2980-07-6
Record name N-Benzyl-3,4-dimethoxyamphetamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002980076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC27115
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27115
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzyl-3,4-dimethoxyamphetamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40713920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-BENZYL-3,4-DIMETHOXYAMPHETAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6WD3ZK5A6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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